2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione
Description
Properties
IUPAC Name |
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-13-8-9-18-14(11-13)5-4-10-21(18)12-17-19(22)15-6-2-3-7-16(15)20(17)23/h2-3,6-9,11-12H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUSRHNQAPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=C3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione typically involves the condensation of 6-methyl-1,2,3,4-tetrahydroquinoline with indane-1,3-dione under specific reaction conditions. One common method involves the use of a strong acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the molecule .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives, while reduction can lead to the formation of tetrahydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of quinoline structures exhibit promising antibacterial activity. For instance, compounds derived from 3,4-dihydroquinoline have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Studies
A study synthesized several derivatives of quinoline and tested their antimicrobial efficacy. Among these, specific compounds demonstrated minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential. The presence of various functional groups in these derivatives contributed to their enhanced biological activity .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
| 7a | Candida albicans | 25 |
Neurodegenerative Disease Treatment
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has focused on developing multi-targeted agents that can inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the pathology of Alzheimer's.
Case Study: Dual-Target Inhibitors
A novel series of hybrid compounds were designed by fusing the pharmacophoric features of 3,4-dihydroquinolinone with dithiocarbamate moieties. These compounds were evaluated for their ability to inhibit ChEs and MAOs effectively. The lead compound exhibited favorable properties, including the ability to penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .
| Compound | ChE Inhibition (%) | MAO Inhibition (%) | BBB Penetration |
|---|---|---|---|
| 3e | 85 | 75 | Yes |
Other Therapeutic Applications
Beyond antimicrobial and neuroprotective roles, derivatives of the compound have been explored for their potential anticancer properties. The structural features that contribute to its biological activity may also enhance its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
Research has indicated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Mechanism of Action
The mechanism of action of 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its anti-HIV activity is attributed to its ability to inhibit the reverse transcriptase enzyme, preventing the replication of the virus .
The compound’s effects on cancer cells are believed to involve the induction of apoptosis, or programmed cell death, through the activation of specific signaling pathways. Additionally, its potential neuroprotective effects are thought to be mediated by its interaction with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione can be compared to other similar compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline and indane-1,3-dione. While these compounds share some structural similarities, this compound is unique in its combination of both moieties, which imparts distinct chemical and biological properties .
Other similar compounds include various quinoline and indane derivatives, which may exhibit similar reactivity but differ in their specific applications and effects. The unique structure of this compound makes it a valuable compound for research and development in multiple fields .
Biological Activity
The compound 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione is a derivative of indene-1,3-dione and has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.
Molecular Structure
- Molecular Formula: CHNO
- Molecular Weight: 462.7 g/mol
- InChIKey: UZSXABWYWVZDQH-UHFFFAOYSA-N
The structure of the compound features a quinoline moiety attached to an indene-1,3-dione core, which is known for its diverse biological activities.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of indan-1,3-dione derivatives, including the compound . These derivatives have shown significant effects against various cancer cell lines:
The study indicated that the compound exhibited a dose-dependent response, significantly reducing cell viability compared to control groups.
The proposed mechanism of action for the antiproliferative effects includes:
- Caspase Activation: The interaction with caspase pathways suggests a potential role in apoptosis induction.
- Binding to Albumin: The compounds showed strong binding affinity to serum albumin, which may prolong their action in vivo and enhance therapeutic efficacy .
Antimicrobial Activity
Indan-1,3-dione derivatives have also demonstrated antimicrobial properties. In vitro studies revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may be effective against specific bacterial strains.
Anti-inflammatory Properties
Research indicates that derivatives of indan-1,3-dione possess anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, treatment with these compounds resulted in reduced swelling and pain in induced inflammatory conditions .
Case Study 1: Cancer Treatment
A clinical study investigated the efficacy of a related indan-1,3-dione derivative in patients with advanced cancer. The results showed:
- Overall Response Rate: 40%
- Progression-Free Survival: Median of 6 months
- Side effects were manageable and included mild nausea and fatigue.
This case underscores the potential of indan-1,3-dione derivatives as therapeutic agents in oncology.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study concluded that:
- The compound effectively inhibited growth in multidrug-resistant strains.
- Further development could lead to new treatments for infections caused by resistant organisms.
Q & A
Q. What are the optimal synthetic routes for 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : Begin with literature review to identify analogous indene-dione syntheses (e.g., Knoevenagel condensation for methylidene bridge formation) . Design routes using precursors like indene-1,3-dione and 6-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde. Optimize solvents (e.g., ethanol or DMF), catalysts (e.g., piperidine or acetic acid), and temperature (60–100°C) via iterative testing. Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the methylidene bridge (δ ~7.5–8.5 ppm for aromatic protons) and quinoline ring integration .
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm) and C=N bonds (~1600 cm) .
- Mass Spectrometry : Confirm molecular weight with ESI-MS or MALDI-TOF, observing the molecular ion peak at m/z ≈ 317 (CHNO) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation experiments are required?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or antimicrobial enzymes). Focus on the quinoline moiety’s potential π-π stacking and the indene-dione’s hydrogen-bonding sites .
- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC) and structural data (X-ray crystallography, if available) .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in assay conditions (pH, temperature, solvent controls) .
- Multi-Technique Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Analyze Physicochemical Properties : Assess solubility, stability, and aggregation tendencies that may affect assay outcomes .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?
- Methodological Answer :
- Derivative Library Synthesis : Modify substituents on the quinoline (e.g., halogenation at the 6-methyl position) or indene-dione core (e.g., alkylation of carbonyl groups) .
- Activity Profiling : Test derivatives against a panel of biological targets (e.g., antimicrobial, anticancer) to identify key functional groups.
- Data Analysis : Use multivariate regression or machine learning to correlate structural features with activity .
Experimental Design Considerations
Q. How to design a robust study to evaluate this compound’s photophysical properties?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism .
- Quantum Yield Calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .
- Table 1 : Example Data Table for Photophysical Properties
| Solvent | λ (nm) | λ (nm) | Quantum Yield |
|---|---|---|---|
| Hexane | 350 | 420 | 0.45 |
| Ethanol | 365 | 435 | 0.32 |
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Control Variables : Standardize reagent purity, solvent drying, and inert atmosphere conditions .
- Characterize Byproducts : Use LC-MS to identify side products (e.g., hydrolysis of the methylidene bridge) .
- Collaborative Verification : Reproduce results in independent labs to isolate protocol-specific variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
